molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No.: B1293522
CAS No.: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cyclocondensation Reactions with Amines

TFPA readily undergoes cyclocondensation with amines to form fluorinated isoindole derivatives. Reaction conditions and outcomes vary significantly with solvent choice:

SubstrateSolventProductYieldKey ObservationsSource
(R)-α-methylbenzylamineNeat (180°C)(R)-2-(1-phenylethyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3-dione65%No solvent required; stereochemistry preserved
(S)-α-methylbenzylamineNeat (180°C)(S)-2-(1-phenylethyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3-dione74%Recrystallization from n-hexane/ethyl acetate
AnilineAcetic acidN-phenyl-4,5,6,7-tetrafluorophthalimide81%Reflux conditions; no competing acetylation observed

Mechanistic Insight : The electron-withdrawing fluorine atoms enhance the electrophilicity of the anhydride, accelerating nucleophilic attack by amines. In acetic acid, cyclization dominates, while DMF induces decarboxylation to form tetrafluorobenzamides .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms in TFPA participate in NAS under basic conditions:

Example Reaction :
4,5,6,7-Tetrafluorophthalic anhydride + Hydroxide ions → 3,4,6-Trifluorophthalic acid
Conditions :

  • Alkaline medium (pH 11–14) with NaOH/KOH

  • 100–300 mol% Zn catalyst at 100°C
    Yield : 89%
    Key Data :

  • 19F NMR^{19}\text{F NMR}
    (DMSO-d₆): δ = -113.4 ppm (F-6, ddd, JABJ_{AB}
    = 9.7 Hz, JBCJ_{BC}
    = 6.9 Hz, JBDJ_{BD}
    = 15.2 Hz)

Polymerization Reactions

TFPA serves as a monomer in fluorinated polyester synthesis:

Ring-Opening Copolymerization :

ComonomerCatalystConditionsProductObservationsSource
Ethylene oxideMg(II)/Al(III) salts120–160°CFluorinated polyestersDefluorination occurs via alkoxide attack at para positions (lower energy barrier: 47.6 kJ/mol)

Degradation Analysis :

  • Pathway 1 (Meta-attack): ΔG‡ = 54.8 kJ/mol, exergonic (-40.3 kJ/mol)

  • Pathway 2 (Para-attack): ΔG‡ = 47.6 kJ/mol, exergonic (-63.0 kJ/mol)

Dehydration to Anhydride

TFPA can be regenerated from tetrafluorophthalic acid via:

  • Azeotropic dehydration : Xylene reflux with water removal (5 hours, 85% yield)

  • Vacuum sublimation : 160–180°C at 5 Torr (90% yield)

Side Reactions and Limitations

  • Solvent Sensitivity : In DMF, TFPA undergoes decarboxylation to tetrafluorobenzamides due to dimethylamine byproducts .

  • Temperature Effects : Prolonged heating >200°C induces partial defluorination .

Comparison with Similar Compounds

Tetrafluorophthalic anhydride can be compared with other similar compounds, such as:

This compound is unique due to its high fluorine content, which imparts increased thermal stability, hydrophobicity, and chemical resistance compared to its analogs .

Biological Activity

Tetrafluorophthalic anhydride (TFPA) is a compound of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPA, focusing on its synthesis, structural characteristics, and various biological effects as reported in recent studies.

Chemical Structure and Properties

This compound has a molecular formula of C8F4O3C_8F_4O_3 and a molecular weight of 220.08 g/mol. The compound is characterized by four fluorine atoms attached to a phthalic anhydride structure, which enhances its reactivity and bioactivity compared to its non-fluorinated counterparts. The presence of fluorine atoms often leads to improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability.

Synthesis

TFPA can be synthesized through various methods, including acylation reactions involving primary amines. The synthesis typically results in derivatives that exhibit distinct biological activities. For example, a study synthesized several derivatives from TFPA, which were subsequently evaluated for their antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antimicrobial Properties

Research has demonstrated that TFPA derivatives possess notable antimicrobial activity. In vitro studies indicated that certain derivatives showed pronounced effects against E. coli and S. aureus, with specific compounds exhibiting significant anti-inflammatory properties . The most effective compound identified was the 2-hydroxyphenylamide derivative, which displayed the highest antimicrobial efficacy among the tested series.

Antiangiogenic Activity

TFPA has also been evaluated for its antiangiogenic properties. A study utilized a rat aortic ring assay to assess the compound's ability to inhibit angiogenesis—a critical process in tumor growth and metastasis. The results indicated that TFPA derivatives effectively reduced microvessel outgrowth, suggesting potential applications in cancer therapy .

Toxicological Studies

Toxicological assessments have revealed important safety profiles for TFPA and its derivatives. In studies involving animal models, exposure to TFPA did not significantly affect survival rates or body weight gain but did lead to some histopathological changes in organs such as the liver and lungs . Notably, while acute toxicity was minimal, chronic exposure raised concerns about potential long-term effects.

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : Evaluate the antibacterial efficacy of TFPA derivatives.
    • Method : Serial dilution technique against E. coli and S. aureus.
    • Results : 2-hydroxyphenylamide derivative exhibited the highest antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
  • Case Study on Antiangiogenic Activity :
    • Objective : Assess the antiangiogenic potential of TFPA.
    • Method : Rat aortic ring assay.
    • Results : Compounds derived from TFPA significantly inhibited microvessel outgrowth compared to controls, indicating promising anti-cancer properties.

Data Tables

Compound NameAntimicrobial Activity (MIC µg/mL)Antiangiogenic Activity (Inhibition %)
2-Hydroxyphenylamide3265
4-Antipyrylamide6450
Unsubstituted this compound12830

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tetrafluorophthalic anhydride (TFPA), and what analytical methods validate its purity?

TFPA is commonly synthesized via fluorination of tetrachlorophthalic anhydride through sequential amidation, fluorination, and hydrolysis steps . Alternative routes involve direct condensation with amines (e.g., cyclohexylamine) in glacial acetic acid to form imide derivatives . Purity is validated using HPLC, ESI-MS, and 1^1H/13^13C NMR spectroscopy, with careful monitoring of byproducts like decarboxylated derivatives during purification .

Q. How does TFPA’s electron-deficient structure influence its reactivity in organic synthesis?

The electron-withdrawing fluorine substituents on TFPA enhance its electrophilicity, making it highly reactive in nucleophilic acyl substitutions. This property is exploited in forming phthalimides (e.g., with barbituric acids) and peracid intermediates for epoxidation reactions. The increased acidity of its carboxylic acid derivatives also promotes hydrogen bonding, critical for stereoselective transformations .

Q. What are the standard protocols for characterizing TFPA-derived compounds?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns and regioselectivity .
  • Chromatography : HPLC for purity assessment and separation of side products (e.g., decarboxylated byproducts) .
  • Mass spectrometry : ESI-MS to verify molecular weights of intermediates like biarsenical probes or fluorinated rhodamines .

Advanced Research Questions

Q. How can researchers mitigate undesired side reactions (e.g., decarboxylation) during TFPA-based syntheses?

Decarboxylation is a common issue during purification of TFPA-derived amides. Strategies include:

  • Low-temperature workups to minimize thermal degradation .
  • Solvent optimization : Using aprotic solvents (e.g., DMF) instead of acetic acid for condensation reactions reduces acetylated byproducts .
  • Catalyst control : Triethylamine suppresses acid-catalyzed side reactions in imide formation .

Q. Why does TFPA outperform other anhydrides (e.g., TFAA) in diastereoselective epoxidation?

TFPA’s peracid intermediate (generated with H2_2O2_2) exhibits strong hydrogen-bonding capability due to its fluorinated aromatic ring, which stabilizes transition states and enhances diastereoselectivity (>95:5 dr in THF). In contrast, TFAA lacks this structural feature, leading to poor selectivity .

Q. What computational tools aid in predicting the reactivity of TFPA in novel reactions?

Density functional theory (DFT) calculations model TFPA’s electronic structure and transition states, particularly in reactions involving fluorinated benzynes. These studies rationalize regioselectivity in photolytic decomposition pathways (e.g., CO/CO2_2 elimination) and guide experimental design .

Q. How does TFPA enable the synthesis of red-shifted fluorescent dyes for imaging applications?

TFPA’s electron-deficient aromatic system extends the conjugation of rhodamine dyes, shifting absorption/emission maxima to ~630/655 nm. This is achieved by substituting phthalic anhydride with TFPA in dye synthesis, enhancing applications in super-resolution microscopy .

Q. Methodological Considerations

Q. What solvent systems optimize TFPA’s reactivity in catalytic applications?

  • Epoxidation : THF or ethers enhance diastereoselectivity due to polarity and hydrogen-bonding effects .
  • Polymer synthesis : Dichloromethane or DMSO facilitates imidization reactions for fluorinated microporous polymers .

Q. What are the stability and storage requirements for TFPA and its derivatives?

TFPA is hygroscopic and requires anhydrous storage (desiccated, under inert gas). Derivatives like biarsenical probes are light-sensitive and stored at –20°C in DMSO to prevent oxidation .

Q. Addressing Data Contradictions

Q. Why do solvent choices (neon vs. argon) lead to divergent photolysis outcomes for TFPA?

Photolysis of TFPA in neon at 3 K yields perfluorinated benzynes via clean CO/CO2_2 elimination, while argon matrices at 10 K show no reaction. Neon’s lower polarizability stabilizes reactive intermediates, enabling characterization of transient species like 1,2-didehydrotetrafluorobenzene .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDKZDZTHIIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215504
Record name Tetrafluorophthalic anhydride
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Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-12-0
Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Synthesis routes and methods I

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, 43.8 g (0.413 mol) of sodium carbonate and 200 g of xylene were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 84.9 g of tetrafluorophthalic anhydride. The yield was 93.4%.
Quantity
100 g
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reactant
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43.8 g
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200 g
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Synthesis routes and methods II

Procedure details

Into a 300 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, and 100 ml of acetic acid were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 66.8 g of tetrafluorophthalic anhydride. The yield was 73.5%.
Quantity
100 g
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mixture
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Synthesis routes and methods III

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 50 ml of acetic acid were charged, and the mixture was refluxed for 16 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 29.3 g of tetrafluorophthalic anhydride. The yield was 64.3%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
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50 mL
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Synthesis routes and methods IV

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 79.0 g (0.414 mol) of 2,4-dichlorobenzoic acid were charged, and the mixture was reacted at 150° C. for 6 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 28.5 g of tetrafluorophthalic anhydride. The yield was 62.5%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
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0 (± 1) mol
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79 g
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Synthesis routes and methods V

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone separated by distillation from the mixture of Example 2, and 43.8 g (0.413 mol) of sodium carbonate were charged, and the mixture was reacted at 130° C. for 8 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 79.5 g of tetrafluorophthalic anhydride. The yield was 87.5%.
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.8 g
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reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Tetrafluorophthalic anhydride
Tetrafluorophthalic anhydride
Tetrafluorophthalic anhydride
Tetrafluorophthalic anhydride
Tetrafluorophthalic anhydride
Tetrafluorophthalic anhydride

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